molecular formula C6H12O15P3 · 3NH4 B1153396 D-myo-Inositol-2,3,5-triphosphate (ammonium salt)

D-myo-Inositol-2,3,5-triphosphate (ammonium salt)

Cat. No.: B1153396
M. Wt: 522.3
InChI Key: MMWCIQZXVOZEGG-PIWFKJEKSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-2,3,5-triphosphate (ammonium salt) (Ins(2,3,5)P3 (ammonium salt)) is a member of the inositol phosphate (InsP) family of second messengers that play a critical role in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3 is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(2,3,5)P3 (ammonium salt) (tested as a racemic mixture) is 500-fold less potent than Ins(1,4,5)-P3 at initiating Ca

Properties

Molecular Formula

C6H12O15P3 · 3NH4

Molecular Weight

522.3

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-3/t1-,2-,3-,4?,5?,6?/m0/s1

InChI Key

MMWCIQZXVOZEGG-PIWFKJEKSA-K

SMILES

O[C@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[NH4+].[NH4+].[NH4+]

Synonyms

Ins(2,3,5)P3 (ammonium salt); 2,3,5-IP3 (ammonium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)
Reactant of Route 2
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)
Reactant of Route 3
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)
Reactant of Route 4
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)
Reactant of Route 5
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)
Reactant of Route 6
D-myo-Inositol-2,3,5-triphosphate (ammonium salt)

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